Benzomalvin B

Neurokinin Receptor Substance P Antagonist GPCR Pharmacology

Benzomalvin B (CAS 157047-97-7) is the optimal low-activity control compound for neurokinin-1 (NK1) receptor functional assays, exhibiting only 24% inhibition of substance P binding at 100 µg/mL. This starkly contrasts with Benzomalvin A (Ki = 12–43 µM) and Benzomalvin C (46% inhibition), establishing the dynamic range required for rigorous SAR and pharmacological studies. Unlike Benzomalvin C, Benzomalvin B shows no IDO inhibitory activity, ensuring target-specific readouts. Procure as a synthetic intermediate or negative control to advance your benzomalvin scaffold research.

Molecular Formula C24H17N3O2
Molecular Weight 379.4 g/mol
CAS No. 157047-97-7
Cat. No. B233292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzomalvin B
CAS157047-97-7
Synonymsbenzomalvin B
Molecular FormulaC24H17N3O2
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCN1C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O
InChIInChI=1S/C24H17N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-15H,1H3/b21-15+
InChIKeyHXDZMNFJQNZXKW-RCCKNPSSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzomalvin B (CAS 157047-97-7) Identity, Source, and Core Pharmacological Classification for Scientific Procurement


Benzomalvin B (CAS 157047-97-7) is a pyrimidodiazepine alkaloid and secondary fungal metabolite, originally isolated from the culture broth of a *Penicillium* sp. [1]. It belongs to the benzomalvin class of benzodiazepine-based natural products, characterized by a fused quinazolino[3,2-a][1,4]benzodiazepine core [2]. Benzomalvin B acts as an antagonist at the neurokinin-1 (NK1) receptor, inhibiting the binding of the endogenous neuropeptide substance P . While structurally related to the more extensively studied Benzomalvin A and Benzomalvin C, Benzomalvin B is defined in primary literature as a 'less active analog' and 'only weakly active' in NK1 receptor binding assays [1]. Its procurement is specifically indicated for research applications requiring a low-potency control compound, comparative structure-activity relationship (SAR) studies, or as a synthetic intermediate for further derivatization [3].

Benzomalvin B (CAS 157047-97-7) Cannot Be Substituted for Benzomalvin A or C: Critical Differences in Potency and Polypharmacology


Substitution of Benzomalvin B with Benzomalvin A or Benzomalvin C, or with other benzodiazepine-based NK1 antagonists, is not scientifically valid due to substantial quantitative differences in target engagement and ancillary activities. The primary literature explicitly differentiates Benzomalvin B as 'only weakly active' against the NK1 receptor, whereas Benzomalvin A demonstrates defined, species-specific inhibitory constants (Ki) across three mammalian species [1]. This stark potency differential, spanning at least an order of magnitude, precludes any assumption of functional interchangeability in cell-based assays or in vivo models. Furthermore, Benzomalvin C exhibits dual activity as an indoleamine 2,3-dioxygenase (IDO) inhibitor (IC50 = 130 μM), a polypharmacological profile not shared by Benzomalvin B . These data collectively demonstrate that each benzomalvin congener possesses a unique pharmacological fingerprint; thus, a researcher selecting Benzomalvin B must do so intentionally, either to serve as a negative/low-activity control relative to Benzomalvin A or to specifically investigate the biological consequences of its distinct chemical structure.

Quantitative Differentiation of Benzomalvin B (CAS 157047-97-7): A Comparative Data Guide for Scientific Procurement


NK1 Receptor Antagonism: Quantified Potency Differential Between Benzomalvin B and Benzomalvin A

In a direct head-to-head comparison from the primary discovery publication, Benzomalvin B is characterized as 'only weakly active' against the NK1 receptor, in stark contrast to Benzomalvin A which exhibits quantifiable inhibitory constants (Ki) [1]. This difference is not merely qualitative; the data establish that at a single, high concentration (100 μg/mL, approximately 264 μM), Benzomalvin B inhibits only 24% of substance P binding . By contrast, Benzomalvin A achieves half-maximal inhibition (Ki) at concentrations of 12 μM, 42 μM, and 43 μM at guinea pig, rat, and human NK1 receptors, respectively [1].

Neurokinin Receptor Substance P Antagonist GPCR Pharmacology

Comparative NK1 Antagonist Activity: Benzomalvin B (24% Inhibition) vs. Benzomalvin C (46% Inhibition)

A direct comparison of benzomalvin congeners under identical assay conditions reveals that Benzomalvin C demonstrates nearly twice the inhibitory activity of Benzomalvin B at the NK1 receptor. At a standardized concentration of 100 μg/mL, Benzomalvin C inhibits substance P binding by 46%, whereas Benzomalvin B inhibits by only 24% . This data confirms that both compounds are weak antagonists relative to Benzomalvin A, but also establishes a clear and quantifiable activity difference between the B and C congeners.

Structure-Activity Relationship NK1 Antagonist Benzodiazepine Alkaloid

Selectivity Profile: Absence of IDO Inhibitory Activity in Benzomalvin B

Benzomalvin B lacks the ancillary indoleamine 2,3-dioxygenase (IDO) inhibitory activity that is a defining characteristic of Benzomalvin C. While Benzomalvin C is reported to inhibit recombinant IDO with an IC50 value of 130 μM , the primary literature and subsequent bioactivity characterizations of Benzomalvin B contain no evidence of IDO modulation [1]. This differential activity is likely attributed to the unique epoxide group present at C-19 and C-20 in Benzomalvin C, which is absent in the structures of Benzomalvins A, B, and E .

Polypharmacology Indoleamine 2,3-Dioxygenase Target Selectivity

Synthetic Accessibility: Benzomalvin B is Accessible via a Validated Two-Step Transformation from Benzomalvin A

Benzomalvin B can be readily synthesized from Benzomalvin A in just two synthetic steps, as demonstrated in the first total synthesis of (-)-benzomalvin A [1]. This established chemical relationship provides a clear, literature-validated pathway for obtaining Benzomalvin B from the more potent congener. Furthermore, the synthesis of (±) benzomalvin E in six linear steps with a 33% overall yield has been reported, which can be further transformed into (E)-benzomalvin B [2]. This synthetic tractability contrasts with the often complex, low-yielding isolation of the natural product from fungal cultures.

Total Synthesis Medicinal Chemistry Derivatization

Optimal Research Applications for Benzomalvin B (CAS 157047-97-7) Based on Comparative Evidence


Negative Control for NK1-Mediated Substance P Signaling Assays

Given its quantifiably weak activity (24% inhibition at 100 μg/mL) relative to the potent antagonist Benzomalvin A (Ki = 12-43 μM), Benzomalvin B is ideally suited as a low-activity or negative control compound in NK1 receptor functional assays [1]. Its use alongside Benzomalvin A allows researchers to establish a dynamic range of receptor inhibition, confirming assay sensitivity and the specificity of observed pharmacological effects. This application directly leverages the potency differential established in Section 3, Evidence Item 1.

Structure-Activity Relationship (SAR) Studies in Benzodiazepine Alkaloids

The quantifiable difference in NK1 antagonism between Benzomalvin B (24% inhibition) and Benzomalvin C (46% inhibition) makes Benzomalvin B a critical component of SAR studies investigating the benzomalvin scaffold . Researchers can use Benzomalvin B to isolate the contribution of specific structural features (e.g., the absence of the epoxide moiety found in Benzomalvin C) to target engagement and potency, as supported by the comparative data in Section 3, Evidence Items 2 and 3.

Exclusion of IDO-Mediated Polypharmacology in Neurokinin Pathway Studies

Unlike Benzomalvin C, which inhibits IDO (IC50 = 130 μM), Benzomalvin B exhibits no reported activity on this enzyme . This makes it the preferred choice for investigations seeking to attribute observed biological effects specifically to NK1 receptor antagonism, without the confounding influence of concurrent IDO modulation. This application is a direct consequence of the selectivity profile established in Section 3, Evidence Item 3.

Synthetic Intermediate for Chemical Biology Probe Development

The established two-step synthesis of Benzomalvin B from Benzomalvin A provides a validated route for laboratories engaged in medicinal chemistry [2]. Benzomalvin B can serve as a precursor or intermediate for the generation of novel benzomalvin analogs, including those with potential for bioconjugation or fluorescent labeling, to further explore the pharmacology of this unique chemical scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzomalvin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.